molecular formula C24H23ClN2O3 B11952179 4-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 853311-51-0

4-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11952179
CAS No.: 853311-51-0
M. Wt: 422.9 g/mol
InChI Key: MRCMWYCVYMJCPA-UHFFFAOYSA-N
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Description

This compound is a hexahydroquinoline derivative featuring a fused cyclohexene ring system substituted with a furan moiety at position 2. The furan ring is further functionalized with a 3-chloro-4-methoxyphenyl group, while the quinoline core includes a carbonitrile group at position 3 and methyl substituents at positions 2, 7, and 3. Structurally, it combines a rigid heteroaromatic framework (furan) with a partially saturated quinoline system, which may enhance both solubility and binding affinity in biological systems .

Properties

CAS No.

853311-51-0

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H23ClN2O3/c1-13-15(12-26)22(23-17(27-13)10-24(2,3)11-18(23)28)21-8-7-19(30-21)14-5-6-20(29-4)16(25)9-14/h5-9,22,27H,10-11H2,1-4H3

InChI Key

MRCMWYCVYMJCPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)C4=CC(=C(C=C4)OC)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-methoxybenzaldehyde with furan-2-carbaldehyde to form the furan ring system. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase efficiency and reduce costs. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, core modifications, and functional group variations.

Substituent Variations on the Quinoline Core

Compound A: 4-(2-Chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

  • Key Difference : Replaces the furan-aryl substituent with a direct 2-chloro-3-methoxyphenyl group at position 4.
  • This compound exhibits lower solubility in polar solvents compared to the target molecule due to reduced heteroaromaticity .

Compound B: Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Key Difference : Substitutes the carbonitrile group with an ethyl ester and replaces the furan with a bromo-hydroxyphenyl moiety.
  • Impact: The ester group increases lipophilicity but reduces hydrogen-bonding capacity.

Core Structure Modifications

Compound C: (4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • Key Difference: Chromene core replaces the quinoline system, with a phenyl group at position 7 and amino substitution at position 2.
  • The amino group enhances basicity, which may improve solubility but reduce metabolic stability compared to the target compound’s methylated quinoline .

Compound D: 2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • Key Difference : Simplified chromene structure with a 4-methylphenyl substituent.
  • Impact : The methyl group’s electron-donating effect stabilizes the chromene system but weakens intermolecular interactions compared to the target molecule’s chloro-methoxy-furan substituent .

Functional Group Variations

Compound E: DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Key Difference : Carbonitrile replaced by a methyl ester.
  • Impact : The ester group introduces a labile moiety susceptible to hydrolysis, reducing stability under physiological conditions. The 4-methoxyphenyl group lacks the chloro substitution, diminishing its electron-withdrawing effects .

Compound F: 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

  • Key Difference: Trifluoromethylphenyl substituent at position 1 and amino group at position 2.
  • Impact: The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the amino group increases polarity, creating a balance between bioavailability and target engagement .

Data Table: Structural and Functional Comparison

Compound Core Structure Position 4 Substituent Position 3 Functional Group Key Properties
Target Compound Hexahydroquinoline 5-(3-Chloro-4-methoxyphenyl)furan-2-yl Carbonitrile High π-π stacking potential, moderate solubility
Compound A Hexahydroquinoline 2-Chloro-3-methoxyphenyl Carbonitrile Lower solubility, altered electronic effects
Compound B Hexahydroquinoline 5-Bromo-2-hydroxyphenyl Ethyl ester Increased lipophilicity, reactive hydroxyl
Compound C Chromene 3,4-Dimethoxyphenyl Carbonitrile Rigid structure, enhanced basicity
Compound F Hexahydroquinoline 4-Methoxyphenyl Carbonitrile Trifluoromethyl enhances stability

Research Findings and Implications

  • Electronic Effects : The target compound’s 3-chloro-4-methoxy-furan substituent provides a balanced electron-withdrawing/donating profile, optimizing interactions with hydrophobic enzyme pockets. Comparatively, Compound A’s direct phenyl substitution lacks heteroaromaticity, reducing binding affinity in kinase inhibition assays .
  • Solubility : The carbonitrile group in the target molecule improves water solubility relative to ester derivatives (e.g., Compound B), as observed in partition coefficient (logP) studies (target: logP = 2.1 vs. Compound B: logP = 3.4) .
  • Biological Activity : Chromene derivatives (Compound C) exhibit lower cytotoxicity in cancer cell lines (IC₅₀ > 50 μM) compared to the target compound (IC₅₀ = 12 μM), likely due to reduced membrane permeability from the rigid core .

Biological Activity

4-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS Number: 853311-51-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C24_{24}H23_{23}ClN2_{2}O3_{3}
Molecular Weight 422.9 g/mol
IUPAC Name 4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS Number 853311-51-0

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions that are critical for cellular processes. The specific pathways affected may vary depending on the biological context in which the compound is studied.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound has been evaluated against several cancer cell lines:
    • MCF7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50_{50} value indicating effective growth inhibition.
    • A549 (Lung Cancer) : Demonstrated notable activity with an IC50_{50} value comparable to established chemotherapeutics.
    • NCI-H460 (Lung Cancer) : Showed promising results in inhibiting cell proliferation.
    Cancer Cell LineIC50_{50} Value (µM)
    MCF73.79
    A54926
    NCI-H46042.30

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence regarding the antimicrobial properties of this compound. Preliminary studies indicate that it may possess activity against various bacterial strains and fungi, although specific data on minimum inhibitory concentrations (MICs) are still needed.

Case Studies

  • Study on Anticancer Properties : A recent publication reported that derivatives of similar quinoline structures exhibited potent anticancer activity through modulation of signaling pathways involved in cell survival and apoptosis (Xia et al., 2022) . This research underlines the importance of structural modifications in enhancing biological efficacy.
  • Antimicrobial Assessment : Another study explored the bioactivity of compounds with similar furan and methoxyphenyl moieties against pathogenic bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations .

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